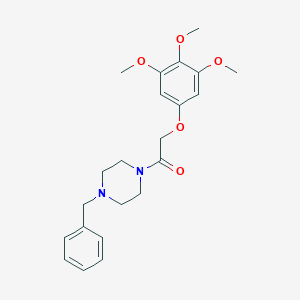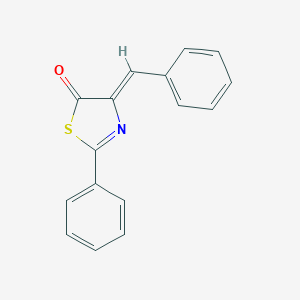![molecular formula C17H19N B232176 N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by researchers at the pharmaceutical company Schering-Plough. Since then, it has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking its downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine are primarily related to its antagonistic action at the dopamine D1 receptor. It has been shown to decrease the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions involved in reward and motivation. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor blockade without interfering with other neurotransmitter systems. However, one limitation of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Orientations Futures
There are several future directions for research involving N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine. One area of interest is the potential use of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds that target the dopamine D1 receptor with greater selectivity and efficacy. Finally, there is ongoing research into the role of the dopamine D1 receptor in various physiological and pathological processes, which may lead to new insights into the underlying mechanisms of these processes.
Méthodes De Synthèse
The synthesis of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine involves several steps. The first step is the preparation of the starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The resulting dihydro compound is then treated with methylamine to form the final product, N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine.
Applications De Recherche Scientifique
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used to investigate the involvement of the dopamine D1 receptor in reward, motivation, learning, and memory. It has also been used to study the role of the dopamine D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H19N |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-(6,11-dihydro-5H-dibenzo[1,2-a:1//',2//'-e][7]annulen-11-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H19N/c1-18-12-17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3 |
Clé InChI |
KRGZWDPNVIINFY-UHFFFAOYSA-N |
SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
SMILES canonique |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)



![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)